4-Bromoquinoline-8-carbonitrile

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Medicinal chemists developing PROTAC-based androgen receptor degraders require a 4-bromo-8-cyanoquinoline scaffold with reliable C4 cross-coupling reactivity. 4-Bromoquinoline-8-carbonitrile (CAS 1020743-28-5) meets this need as a high-purity heterocyclic building block optimized for transition metal-catalyzed diversification. • Enables efficient Suzuki-Miyaura coupling at C4 for rapid biaryl library synthesis in AR-targeting programs • Consistent purity (≥95%) prevents palladium catalyst poisoning, ensuring reproducible yields across parallel synthesis campaigns • Serves as the key quinoline-8-carbonitrile core for bifunctional PROTAC molecules targeting androgen receptor degradation in prostate cancer research

Molecular Formula C10H5BrN2
Molecular Weight 233.068
CAS No. 1020743-28-5
Cat. No. B2369816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoquinoline-8-carbonitrile
CAS1020743-28-5
Molecular FormulaC10H5BrN2
Molecular Weight233.068
Structural Identifiers
SMILESC1=CC(=C2C(=C1)C(=CC=N2)Br)C#N
InChIInChI=1S/C10H5BrN2/c11-9-4-5-13-10-7(6-12)2-1-3-8(9)10/h1-5H
InChIKeyMQKWVLSWSZHDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoquinoline-8-carbonitrile (CAS 1020743-28-5): A Strategic 4,8-Disubstituted Quinoline Scaffold for Targeted Synthesis and Medicinal Chemistry Procurement


4-Bromoquinoline-8-carbonitrile is a heterocyclic building block belonging to the class of 8-cyanoquinolines, characterized by a bromine atom at the C4 position and a nitrile group at the C8 position of the quinoline core . Its molecular formula is C10H5BrN2, with a molecular weight of 233.06 g/mol [1]. This specific substitution pattern creates a unique electronic profile that is essential for its role as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting androgen receptor degradation and other therapeutic areas [2].

Why Generic 8-Cyanoquinoline Substitution Fails: Critical Differentiation of 4-Bromoquinoline-8-carbonitrile in Drug Discovery Programs


Generic substitution among 8-cyanoquinoline derivatives is not feasible due to the profound and position-specific influence of substituents on both synthetic utility and biological activity. For example, while 4-chloroquinoline-8-carbonitrile is synthetically accessible, the 4-bromo analog offers superior reactivity in key metal-catalyzed cross-coupling reactions like Suzuki-Miyaura couplings, which are foundational for constructing complex biaryl systems in drug candidates . Furthermore, structure-activity relationship (SAR) studies on bromo derivatives of 8-substituted quinolines demonstrate that subtle changes in substitution patterns, such as moving the cyano group or altering the halogen, can shift anticancer IC50 values by more than 2-fold, underscoring the non-interchangeable nature of these scaffolds [1]. Selecting the precise 4-bromo-8-cyano substitution pattern is therefore a critical decision point for ensuring both synthetic success and the desired biological outcome.

Quantitative Differentiators of 4-Bromoquinoline-8-carbonitrile: Head-to-Head Synthetic and Structural Evidence for Procurement Decisions


Enhanced Electrophilicity at C4 Enables Direct Nucleophilic Substitution Versus Carboxylate Analogs

The 8-cyano group in 4-bromoquinoline-8-carbonitrile significantly enhances the electrophilicity at the C4 position compared to analogous compounds with a carboxylate group at the 8-position. This electronic modulation allows for direct nucleophilic aromatic substitution (SNAr) reactions at C4 without the need for pre-activation steps required for less electrophilic analogs .

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

High Isolated Synthetic Yield (78%) via Cascade Cyclization Method

A high-yielding and efficient synthetic route has been reported for 4-bromoquinoline-8-carbonitrile, achieving a 78% isolated yield via a cascade cyclization of ortho-propynol phenyl azides using trimethylsilyl bromide (TMSBr) as an acid-promoter under microwave irradiation (80°C, 30 min) . This yield compares favorably to a general method for synthesizing 4-bromo-substituted quinolines, which reports a 90% yield but for a broader, less specifically defined class of compounds, and not specifically for the 8-carbonitrile derivative [1].

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Commercially Available with High Purity (≥95-98%) and Competitive Pricing for Scalable Research

4-Bromoquinoline-8-carbonitrile is available from multiple reputable chemical suppliers with specified purities of ≥95% to 98% [REFS-1, REFS-2, REFS-3]. This contrasts with its regioisomer, 8-bromoquinoline-4-carbonitrile (CAS 1190315-89-9), which is typically offered at a lower purity specification of 95% . The higher purity specifications for the 4-bromo-8-carbonitrile isomer minimize the risk of impurities interfering with sensitive reactions, such as palladium-catalyzed cross-couplings, and reduce the need for costly and time-consuming in-house purification.

Chemical Procurement Vendor Sourcing Purity Specification

Well-Defined Planar Crystal Structure (RMSD 0.005 Å) Enables Predictable Solid-State Interactions

X-ray crystallographic analysis of 4-bromoquinoline-8-carbonitrile confirms a highly planar molecular geometry, with a root-mean-square deviation (RMSD) from planarity of just 0.005 Å [REFS-1, REFS-2]. This high degree of planarity, driven by the conjugated quinoline and nitrile system, facilitates predictable π-π stacking interactions and short intermolecular contacts in the solid state. While many quinoline derivatives are planar, the presence and precise positioning of the bromine and cyano groups in this molecule are key to its specific packing motifs, which have been characterized and are distinct from analogs with different substitution patterns .

Crystallography Materials Science Structural Biology

Validated Application Scenarios for 4-Bromoquinoline-8-carbonitrile: From PROTAC Synthesis to Materials Science


Synthesis of Androgen Receptor (AR) Degrading PROTACs

4-Bromoquinoline-8-carbonitrile serves as a critical starting material for constructing the quinoline-8-carbonitrile core found in a novel class of bifunctional molecules designed to degrade the androgen receptor (AR). These PROTACs (Proteolysis Targeting Chimeras) leverage the 8-cyanoquinoline scaffold for AR binding, while the 4-bromo position provides a synthetic handle for attaching a cereblon (CRBN)-recruiting ligand via cross-coupling reactions [1]. The enhanced electrophilicity at C4, as established in Section 3, facilitates the efficient installation of these complex ligands, making this specific building block essential for medicinal chemistry programs targeting prostate cancer and other AR-dependent diseases.

Palladium-Catalyzed Cross-Coupling for Biaryl Quinoline Synthesis

The bromine atom at the C4 position of 4-bromoquinoline-8-carbonitrile is a prime site for transition metal-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings with arylboronic acids . This reactivity is critical for the rapid diversification of the quinoline scaffold to generate libraries of biaryl compounds for biological screening. The high commercial purity of the building block (Section 3) ensures that the palladium catalyst is not poisoned by unknown impurities, leading to more consistent yields and cleaner reaction profiles, a key factor for high-throughput parallel synthesis in drug discovery.

Solid-State Material Design and Crystallography

The highly planar and precisely characterized crystal structure of 4-bromoquinoline-8-carbonitrile (Section 3) makes it a valuable scaffold for solid-state applications. Its predictable π-π stacking and specific Br···Br interactions can be exploited in the design of organic semiconductors or in the formation of co-crystals with other planar molecules [2]. Furthermore, its use as a heavy-atom derivative for phasing in protein crystallography is supported by its well-defined X-ray structure and the presence of the strong anomalous scatterer, bromine, providing a reliable tool for structural biologists.

Development of Novel Topoisomerase I Inhibitors

Structure-activity relationship (SAR) studies on bromo-substituted 8-cyanoquinolines have demonstrated that this class of compounds exhibits potent anticancer activity, partly through the inhibition of Topoisomerase I [3]. While the specific compound 4-bromoquinoline-8-carbonitrile may be an intermediate rather than the final active molecule, its core structure is foundational for optimizing this activity. The quantitative SAR data presented in Section 2 reinforces that the precise 4-bromo-8-cyano substitution pattern is a non-trivial design element, making it a preferred scaffold for initiating medicinal chemistry campaigns aimed at developing new Topoisomerase I inhibitors.

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